N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-Chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by a pyrimido[4,5-d]pyrimidin core fused with a thioacetamide side chain and a halogenated benzyl substituent. The pyrimido[4,5-d]pyrimidin system is a bicyclic heteroaromatic scaffold, while the 3-chloro-4-fluorobenzyl group introduces steric bulk and lipophilicity. The thioether linkage (-S-) in the acetamide moiety may enhance metabolic stability compared to oxygen-based analogs.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5OS/c1-9-19-6-11-15(23-9)21-8-22-16(11)25-7-14(24)20-5-10-2-3-13(18)12(17)4-10/h2-4,6,8H,5,7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXSLQAMPTXVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on core heterocycles, substituents, synthesis, and physicochemical properties.
Structural Features
Key Observations :
- Core Diversity : The target’s pyrimido[4,5-d]pyrimidin core lacks the thiophene (in Compound 24, ) or indole (in Compound 24, ) rings present in analogs. This reduces π-conjugation complexity but may enhance rigidity.
- Substituent Effects: The 3-chloro-4-fluorobenzyl group in the target compound introduces dual halogenation, likely increasing lipophilicity (logP) compared to phenylamino or phenoxyphenyl groups. This could improve membrane permeability but reduce aqueous solubility .
- Thioether Linkage : All compounds share a thioacetamide (-S-CH2-C=O-NH-) group, which may confer resistance to enzymatic hydrolysis compared to oxygen-based ethers.
Physicochemical Properties
Analysis :
- The absence of solubility data for the target compound limits direct comparisons. However, halogenated aromatic substituents typically reduce solubility in polar solvents.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Pyrimidine activation | 120°C, NMP, 16 h | 31% | |
| Thioacetamide coupling | RT, DMF, K₂CO₃ | 45–60% | |
| Final purification | CH₂Cl₂/MeOH (50:1) chromatography | >95% |
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the 7-methylpyrimido[4,5-d]pyrimidinyl group appear as distinct singlets .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 499.2 for related analogs) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry; used in structurally similar acetamides to confirm thioether bond geometry .
- HPLC-PDA : Assesses purity (>98% required for biological assays) .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst). For example, a 2³ factorial design identified NMP as optimal for pyrimidine coupling, improving yields by 20% .
- In situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 16 h to 2 h) for steps like SNAr substitutions, minimizing decomposition .
Advanced: What strategies are effective in resolving contradictory data from different spectroscopic analyses?
Methodological Answer:
- Cross-validation : Compare NMR data with computed spectra (DFT calculations) to distinguish between isomers. For example, computed ¹³C shifts resolved conflicting assignments in thienopyrimidine analogs .
- 2D NMR techniques : Use HSQC and HMBC to confirm connectivity in ambiguous cases (e.g., differentiating N- vs. S-alkylation sites) .
- Crystallographic validation : When NMR/MS are inconclusive, crystallize the compound (e.g., via slow evaporation in EtOAc/hexane) for definitive structural proof .
Advanced: How does computational chemistry contribute to the design of novel derivatives of this compound?
Methodological Answer:
- Reaction path prediction : Quantum mechanics (QM) calculations (e.g., DFT) model transition states to predict feasible reaction pathways. For example, ICReDD’s workflow identified optimal conditions for fluoropyrimidine coupling .
- Docking studies : Prioritize derivatives by simulating binding to target proteins (e.g., kinase inhibitors). Pyrimido[4,5-d]pyrimidinyl scaffolds showed high affinity for ATP-binding pockets in EGFR mutants .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, solubility) to filter non-viable analogs early .
Q. Table 2: Computational Tools for Derivative Design
Advanced: How can researchers address solubility challenges in biological assays for this compound?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining cell viability .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility; cleaved enzymatically in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Advanced: What mechanistic insights guide the analysis of this compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via LC-MS to determine rate constants (k). For example, 7-methylpyrimido[4,5-d]pyrimidin-4-yl thioethers exhibit pseudo-first-order kinetics in SNAr reactions .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways .
- Hammett analysis : Correlate substituent effects (σ values) on reaction rates; electron-withdrawing groups (e.g., -Cl) accelerate pyrimidine activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
